molecular formula C22H23FN4O2 B2876181 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1705879-23-7

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No.: B2876181
CAS No.: 1705879-23-7
M. Wt: 394.45
InChI Key: VYZAQXUISZKALJ-UHFFFAOYSA-N
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Description

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide (CAS 1705879-23-7) is a high-purity small molecule offered for research use in drug discovery and chemical biology. With a molecular formula of C22H23FN4O2 and a molecular weight of 394.4 g/mol, this compound belongs to the chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have been identified as a promising scaffold for the development of novel antiproliferative agents . Scientific literature indicates that this structural class exhibits potent activity as tubulin inhibitors, a mechanism validated in biochemical assays with pure tubulin and in cellular models, such as the DU-145 human prostate cancer cell line . The architecture of the molecule integrates distinct pharmacophores: a 1,2,4-oxadiazole core, known for its bioisosteric properties and prevalence in medicinal chemistry, linked via a methylene bridge to a piperidine ring which is further functionalized with a carboxamide group . This specific combination is designed to explore structure-activity relationships (SAR) aimed at optimizing anticancer potency, with research suggesting that monosubstituted carboxamide moieties with aromatic groups are essential for activity . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-7-2-5-11-19(15)24-22(28)27-12-6-8-16(14-27)13-20-25-21(26-29-20)17-9-3-4-10-18(17)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAQXUISZKALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Oxadiazole moiety : Known for its role in various biological activities, particularly in antimicrobial and anticancer properties.
  • Fluorophenyl group : The presence of a fluorine atom is expected to enhance biological activity due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Compounds containing oxadiazole and isoxazole rings have been reported to exhibit significant antimicrobial properties. For instance, similar compounds have shown promising antibacterial and antifungal activities against various pathogens. The following table summarizes findings related to the antimicrobial efficacy of related compounds:

Compound NameStructureKey FeaturesAntimicrobial Activity
5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)StructureContains oxadiazole; known for antimicrobial activity.Effective against Gram-positive bacteria
1-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidineStructureFeatures thieno-pyrimidine; exhibits unique biological activity.Moderate antifungal activity
(R)-(3,4-difluorophenyl)(2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-y)StructureContains difluorophenyl; potential for varied interactions.Broad-spectrum activity

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For example, a study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated their ability to inhibit tubulin polymerization effectively. The findings are summarized below:

Compound IDIC50 Value (μM)TargetBiological Effect
Compound 1120TubulinInhibits cell proliferation in DU-145 prostate cancer cells
Compound 23.0TubulinModerate inhibition of colchicine binding
Compound 3<10Thymidylate synthase (TS)Potent inhibitor with dual anticancer activity

Study on Antiproliferative Effects

In a comparative analysis of oxadiazole derivatives, researchers found that certain compounds exhibited potent antiproliferative effects on cancer cell lines. The study utilized biochemical assays to confirm the mechanism of action involving tubulin inhibition:

"Biological activity profile studies demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives act as tubulin inhibitors" .

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from readily available starting materials. Key synthetic routes include:

  • Formation of the oxadiazole moiety via cyclization reactions.
  • Coupling with piperidine derivatives to form the final carboxamide structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, binding affinities, pharmacokinetics, and toxicity profiles.

Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl (C22)

The most closely related analog, C22, differs by the position of the fluorine atom on the phenyl ring (4-fluoro vs. 2-fluoro). Key findings from in silico studies on C22 include:

  • Binding Affinity: C22 demonstrated superior binding affinity to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) compared to the control drug isoniazid (−9.2 kcal/mol vs. −6.4 kcal/mol) . The 4-fluorophenyl group likely enhances hydrophobic interactions within InhA’s active site.
  • ADMET Properties: C22 showed favorable drug-likeness (Lipinski’s Rule compliance), non-carcinogenicity, but hepatotoxicity risks . The 2-fluorophenyl variant may exhibit altered metabolic stability due to steric or electronic effects on cytochrome P450 interactions .

Structural Implications :

  • The 2-fluoro substitution could reduce binding affinity if steric hindrance disrupts optimal ligand-receptor alignment.
  • Conversely, the ortho-fluoro group might improve solubility or reduce off-target interactions compared to para-substituted analogs.
Heterocyclic Variants: 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

C29, another anti-TB candidate from the same studies, replaces the oxadiazole-piperidine scaffold with a bistetrazole system:

  • Binding Affinity : C29 exhibited strong binding to the EthR receptor (−8.7 kcal/mol), comparable to ethionamide (−7.2 kcal/mol) .

Comparison :

  • The target compound’s oxadiazole-piperidine scaffold may offer better CNS penetration than C29’s tetrazole system.
  • Both compounds share non-carcinogenic profiles, but hepatotoxicity risks in C22 highlight the impact of fluorophenyl positioning .
CB2-Selective Oxadiazole Derivatives ()

A series of N-aryl-oxadiazolyl-propionamides targeting cannabinoid receptors (e.g., 6a–6e) share structural motifs with the target compound:

  • Substituent Effects : Compounds with electron-withdrawing groups (e.g., 6d: 2-fluoro-4-nitrophenyl) showed enhanced CB2 selectivity .
  • Synthetic Flexibility: The oxadiazole ring’s tolerance for diverse substituents (cyano, bromo, nitro) suggests the target compound’s 2-fluorophenyl group could be optimized for specific receptor targets .

Key Difference :

Pharmacokinetic and Toxicity Profiling

Table 1: Comparative Properties of Key Analogs
Property Target Compound (2-Fluorophenyl) C22 (4-Fluorophenyl) C29 (Bistetrazole) CB2-Selective 6d
Molecular Weight (g/mol) ~424 (estimated) 424.42 286.28 492.43
LogP ~3.5 (predicted) 3.8 2.1 4.2
Binding Affinity (kcal/mol) N/A −9.2 (InhA) −8.7 (EthR) N/A (CB2 IC₅₀: 12 nM)
Hepatotoxicity Unknown Yes No No data
CYP450 Metabolism Likely 3A4/2D6 3A4/2C19 2C9 Not characterized
Therapeutic Target Hypothesized: InhA InhA (anti-TB) EthR (anti-TB) CB2 (neuroinflammation)
Key Observations:
  • The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Fluorine position may influence CYP450 isoform specificity; para-fluoro in C22 correlates with 2C19 metabolism, while ortho-fluoro could shift preference to 2D6 .
  • Toxicity risks (e.g., hepatotoxicity in C22) emphasize the need for in vitro validation of the 2-fluorophenyl analog .

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